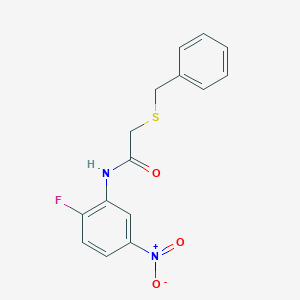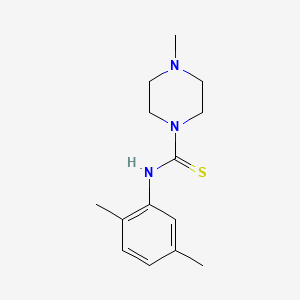![molecular formula C17H15NO5 B5810191 5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)
5-[(3-phenylpropanoyl)amino]isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-phenylpropanoyl)amino]isophthalic acid, also known as PIPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of material science, drug delivery, and biomedical engineering. PIPAA is a type of polyamino acid that possesses unique properties, such as biocompatibility, biodegradability, and stimuli-responsive behavior, which makes it a promising candidate for various biomedical applications.
作用机制
The mechanism of action of 5-[(3-phenylpropanoyl)amino]isophthalic acid is primarily based on its stimuli-responsive behavior, which allows it to respond to external stimuli, such as temperature, pH, and light. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems can be designed to release drugs in response to specific stimuli, which can improve the targeted delivery of drugs to specific tissues or cells.
Biochemical and Physiological Effects:
5-[(3-phenylpropanoyl)amino]isophthalic acid has been shown to exhibit excellent biocompatibility and low toxicity in various in vitro and in vivo studies. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems have been shown to improve the therapeutic efficacy of drugs while reducing their side effects. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based hydrogels have also been used for tissue engineering applications, such as wound healing and cartilage regeneration.
实验室实验的优点和局限性
One of the main advantages of using 5-[(3-phenylpropanoyl)amino]isophthalic acid in scientific research is its biocompatibility and biodegradability, which makes it an ideal candidate for various biomedical applications. However, one of the limitations of using 5-[(3-phenylpropanoyl)amino]isophthalic acid is its relatively low solubility in water, which can pose challenges in the synthesis and characterization of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials.
未来方向
There are several future directions for the research on 5-[(3-phenylpropanoyl)amino]isophthalic acid, including the development of new synthesis methods, the design of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials with improved properties, and the exploration of new biomedical applications. Some of the potential future applications of 5-[(3-phenylpropanoyl)amino]isophthalic acid include the development of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based biosensors, the use of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based hydrogels for tissue engineering applications, and the development of 5-[(3-phenylpropanoyl)amino]isophthalic acid-based materials for drug delivery applications.
合成方法
The synthesis of 5-[(3-phenylpropanoyl)amino]isophthalic acid can be achieved through several methods, including solid-phase synthesis, solution-phase synthesis, and ring-opening polymerization. The most commonly used method for synthesizing 5-[(3-phenylpropanoyl)amino]isophthalic acid is the ring-opening polymerization of N-carboxyanhydrides (NCAs) of amino acids, such as isoleucine and phenylalanine, in the presence of a catalyst, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
科学研究应用
5-[(3-phenylpropanoyl)amino]isophthalic acid has been extensively studied for its potential applications in various fields of science, including drug delivery, tissue engineering, and biosensing. Due to its biocompatibility and biodegradability, 5-[(3-phenylpropanoyl)amino]isophthalic acid has been used as a carrier for drug delivery systems, such as micelles, nanoparticles, and hydrogels. 5-[(3-phenylpropanoyl)amino]isophthalic acid-based drug delivery systems have shown promising results in improving the therapeutic efficacy of various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.
属性
IUPAC Name |
5-(3-phenylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-5,8-10H,6-7H2,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMURCQDBMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Phenylpropanoyl)amino]benzene-1,3-dicarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B5810125.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)

![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)



![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)

![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)
